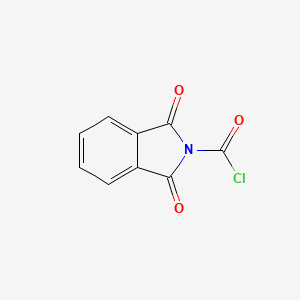
1,3-Dioxoisoindoline-2-carbonyl chloride
Descripción general
Descripción
1,3-Dioxoisoindoline-2-carbonyl chloride is a chemical compound with the molecular formula C9H4ClNO3 . It is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been found to be potent inhibitors of Acetylcholinesterase (AChE), a key enzyme involved in the deterioration of the cholinergic system during the development of Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various chemical reactions . For instance, one study synthesized 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione through a series of reactions and evaluated it as an AChE inhibitor .Molecular Structure Analysis
The geometric structure of isoindoline-1,3-dione derivatives has been analyzed and compared using molecular modeling . The formation of specific interactions could be responsible for certain deviations in the molecular structure .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been found to exhibit inhibitory effects on AChE . The type of inhibition (uncompetitive or competitive) depends on the specific structure of the derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of carbonyl compounds, including isoindoline-1,3-dione derivatives, are influenced by various factors . For instance, dipolar attractive forces between molecules can increase the boiling point of a given compound .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Isoindoline-1,3-dione derivatives have potential applications in the treatment of diseases such as Alzheimer’s . Future research could involve in-vivo studies to understand the efficacy and pharmacokinetics of these compounds . Additionally, new derivatives of 1,3-dioxoisoindoline are being developed as potential cancer therapeutics .
Propiedades
IUPAC Name |
1,3-dioxoisoindole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO3/c10-9(14)11-7(12)5-3-1-2-4-6(5)8(11)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYISNOCJPEAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492903 | |
| Record name | 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5511-75-1 | |
| Record name | 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




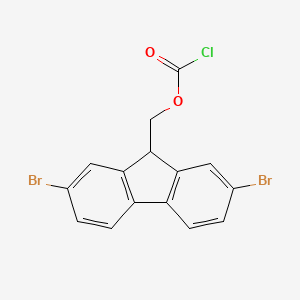

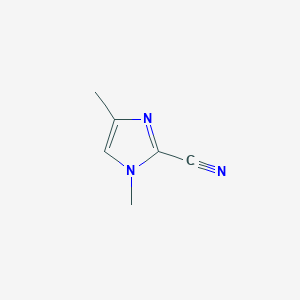
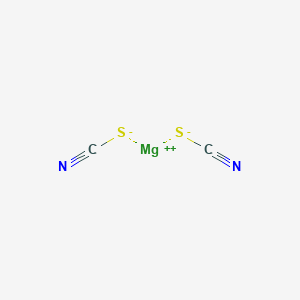
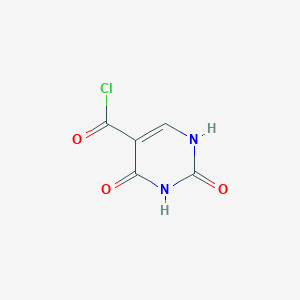
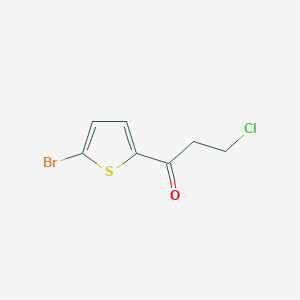
![Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1611066.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(bromomethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1611067.png)



![4-(Chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1611073.png)
